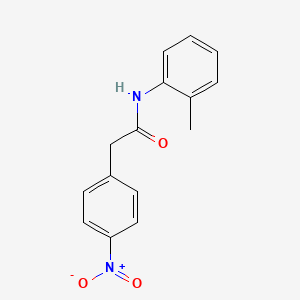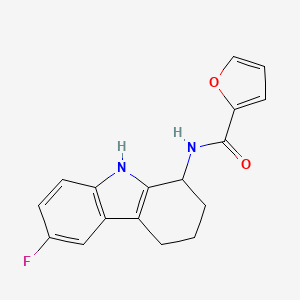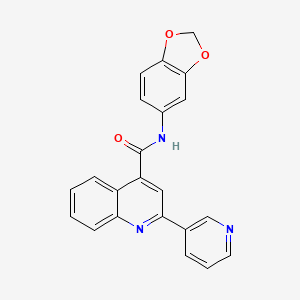![molecular formula C23H29NO4 B11023141 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[4-(propan-2-yloxy)phenyl]propanamide](/img/structure/B11023141.png)
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[4-(propan-2-yloxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break down its features:
Chemical Formula: CHNO
Molecular Weight: Approximately 391.5 g/mol
Preparation Methods
Synthetic Routes:
-
Method A (Industrial Production)
Starting Material: 5,6-dimethoxy-2,3-dihydro-1H-indene
Reaction Steps:
Conditions: Appropriate solvents, catalysts, and temperature control.
Yield: Moderate to good.
-
Method B (Laboratory Synthesis)
Conditions: Mild conditions, suitable reagents.
Yield: Variable.
Chemical Reactions Analysis
Compound X can undergo several reactions:
Oxidation: The aromatic ring can be oxidized to form a quinone.
Reduction: Reduction of the carbonyl group to the corresponding alcohol.
Substitution: Nucleophilic substitution at the amide nitrogen.
Common Reagents: Oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., ammonia).
Major Products: The specific products depend on reaction conditions.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, modulating signaling pathways or enzymatic activity.
Comparison with Similar Compounds
Compound X stands out due to its fused indene-indole structure. Similar compounds include Y and Z (references and ).
: Reference for Compound Y. : Reference for Compound Z.
Properties
Molecular Formula |
C23H29NO4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C23H29NO4/c1-15(2)28-18-9-5-16(6-10-18)7-12-23(25)24-20-11-8-17-13-21(26-3)22(27-4)14-19(17)20/h5-6,9-10,13-15,20H,7-8,11-12H2,1-4H3,(H,24,25) |
InChI Key |
VAFZQNZUHYYBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)NC2CCC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-L-valine](/img/structure/B11023058.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11023064.png)
![N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B11023065.png)

![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11023075.png)


![7-(1,3-benzodioxol-5-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11023094.png)
![N-[4-(dimethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11023104.png)
![3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B11023113.png)
![N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11023132.png)
![2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11023134.png)

![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one](/img/structure/B11023155.png)
